Tert-butyl (2S)-2-aminopent-4-ynoate
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Overview
Description
Tert-butyl (2S)-2-aminopent-4-ynoate is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl groups are often used in organic chemistry due to their unique reactivity patterns . They can be attached to a variety of organic compounds, potentially altering their interactions with biological targets . .
Mode of Action
The mode of action of a compound depends on its chemical structure and the biological target it interacts with. Tert-butyl groups can influence the reactivity and solubility of the compound they are attached to , potentially affecting its interaction with biological targets .
Biochemical Pathways
Tert-butyl groups can be involved in various biochemical pathways due to their unique reactivity patterns . They can influence the biosynthetic and biodegradation pathways of the compounds they are attached to .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by the presence of tert-butyl groups . These groups can affect the solubility and stability of the compound, potentially impacting its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the presence of tert-butyl groups can enhance the stability of a compound under certain conditions .
Properties
CAS No. |
71460-04-3 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h1,7H,6,10H2,2-4H3;1H/t7-;/m0./s1 |
InChI Key |
UGYGYUGPIWLPPG-FJXQXJEOSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC#C)N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC#C)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC#C)N.Cl |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.